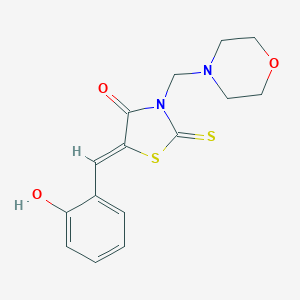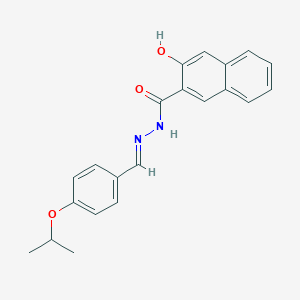
4'-methylbiphenyl-4-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromobenzoate group attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the esterification of 4’-Methyl[1,1’-biphenyl]-4-yl benzoic acid with 2-bromobenzoic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the biphenyl structure can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products:
Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with various molecular targets and pathways. The bromobenzoate group can participate in nucleophilic substitution reactions, while the biphenyl structure can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromobenzoate: A simpler ester with a bromobenzoate group, used in similar substitution and reduction reactions.
4-Bromo-1,1’-biphenyl: A biphenyl derivative with a bromine atom, used in cross-coupling reactions.
Methyl 4-(bromomethyl)benzoate: An ester with a bromomethyl group, used in the synthesis of various organic compounds.
Uniqueness: 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to its combination of a biphenyl structure and a bromobenzoate group, which provides it with distinct reactivity and applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C20H15BrO2 |
|---|---|
Molekulargewicht |
367.2g/mol |
IUPAC-Name |
[4-(4-methylphenyl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C20H15BrO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)23-20(22)18-4-2-3-5-19(18)21/h2-13H,1H3 |
InChI-Schlüssel |
FOBCLLFTOLJIJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-benzylpropylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389798.png)
![N-(3-bromophenyl)-N-{2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389800.png)
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)
![N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389802.png)



![N-(4-chlorophenyl)-2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389808.png)

![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389810.png)
![N-(4-bromophenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389812.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B389816.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,4-dichlorobenzyl)-2-oxoacetamide](/img/structure/B389817.png)
